[2-(Furan-2-yl)ethyl](prop-2-en-1-yl)amine
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-6-10-7-5-9-4-3-8-11-9/h2-4,8,10H,1,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHBTXFCUCDFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Furan-2-yl)ethylamine is an organic compound with the molecular formula CHNO and a molecular weight of 151.21 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. It features a furan ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- Molecular Formula : CHNO
- Molecular Weight : 151.21 g/mol
- CAS Number : 1248715-33-4
- Structural Features : The compound consists of a furan moiety attached to an ethyl group and an allyl amine, which may influence its biological interactions.
Biological Activity Overview
The biological activity of 2-(Furan-2-yl)ethylamine has been explored in various studies, focusing on its pharmacological potential. Key areas of research include:
- Antimicrobial Activity : Compounds with furan rings have shown significant antimicrobial properties. Studies indicate that derivatives of furan compounds can inhibit the growth of various bacterial strains.
- Anticancer Properties : The structural features of 2-(Furan-2-yl)ethylamine suggest potential anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, including those involved in inflammatory pathways and cancer progression.
Antimicrobial Studies
A recent study evaluated the antimicrobial efficacy of several furan derivatives, including 2-(Furan-2-yl)ethylamine. The results indicated a notable inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-(Furan-2-yl)ethylamine | 20 | Staphylococcus aureus |
| 2-(Furan-2-yl)ethylamine | 30 | Escherichia coli |
Anticancer Activity
In vitro studies demonstrated that 2-(Furan-2-yl)ethylamine exhibited cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 25 |
| A549 | 30 |
Enzyme Inhibition
Research has indicated that 2-(Furan-2-yl)ethylamine may inhibit enzymes involved in inflammatory processes, suggesting its potential use in treating inflammatory diseases.
The proposed mechanism for the biological activity of 2-(Furan-2-yl)ethylamine involves:
- Interaction with Cellular Targets : The furan moiety may facilitate binding to specific receptors or enzymes.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to cell death in cancerous cells.
- Inhibition of Pathogenic Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Allylamines
a. 2-Phenylprop-2-en-1-amine
- Structure : Allyl group + phenyl substituent.
- Key Differences :
b. (Furan-2-yl)methyl(prop-2-en-1-yl)amine
- Structure : Allyl group + furan-methyl + methylamine.
- Key Differences: Shorter furan substituent (methyl vs. ethyl) and additional methyl group on nitrogen. Potential for altered reactivity in catalytic processes .
Furan-Containing Amines
a. 1-(Furan-2-yl)-2-methylpropan-1-amine
- Structure : Branched isopropyl group + furan.
- Higher density (0.9625 g/cm³) and lower pKa (9.66) compared to the target compound .
b. (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Insights |
|---|---|---|---|---|
| 2-(Furan-2-yl)ethylamine | C₉H₁₃NO | 151.21 | Furan-ethyl, Allyl | High allyl reactivity; moderate CCS |
| 2-Phenylprop-2-en-1-amine | C₉H₁₁N | 133.19 | Phenyl, Allyl | Polymerization precursor |
| (Furan-2-yl)methyl(prop-2-en-1-yl)amine | C₉H₁₃NO | 151.21 | Furan-methyl, Allyl, Methyl | Reduced steric hindrance |
| 1-(Furan-2-yl)-2-methylpropan-1-amine | C₈H₁₃NO | 139.19 | Furan, Branched alkyl | Lower polarity; higher density |
Structural and Functional Insights
- Allyl groups enable participation in radical or ionic addition reactions, critical for polymer chemistry .
Safety Considerations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
